(2E)-3-[3-(Ethoxymethyl)-4-methoxyphenyl]-acrylic acid
Description
(2E)-3-[3-(Ethoxymethyl)-4-methoxyphenyl]acrylic acid is an α,β-unsaturated carboxylic acid derivative characterized by a phenyl ring substituted with an ethoxymethyl group at position 3 and a methoxy group at position 2. The (2E)-configuration denotes the trans arrangement of the acrylic acid moiety. This compound belongs to the chalcone-inspired family, where the α,β-unsaturated system is critical for biological interactions, particularly in modulating enzyme activity or receptor binding .
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-[3-(ethoxymethyl)-4-methoxyphenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-3-17-9-11-8-10(5-7-13(14)15)4-6-12(11)16-2/h4-8H,3,9H2,1-2H3,(H,14,15)/b7-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIXUZUCKRQSYPN-FNORWQNLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=C(C=CC(=C1)C=CC(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOCC1=C(C=CC(=C1)/C=C/C(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-[3-(Ethoxymethyl)-4-methoxyphenyl]-acrylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(ethoxymethyl)-4-methoxybenzaldehyde and malonic acid.
Knoevenagel Condensation: The key step involves a Knoevenagel condensation reaction between 3-(ethoxymethyl)-4-methoxybenzaldehyde and malonic acid in the presence of a base such as piperidine. This reaction forms the this compound.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieve high yields and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions: (2E)-3-[3-(Ethoxymethyl)-4-methoxyphenyl]-acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or alkane.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of various substituents on the phenyl ring, such as halogens or nitro groups.
Scientific Research Applications
(2E)-3-[3-(Ethoxymethyl)-4-methoxyphenyl]-acrylic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2E)-3-[3-(Ethoxymethyl)-4-methoxyphenyl]-acrylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the ethoxymethyl and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The acrylic acid moiety may also participate in covalent interactions with biological molecules, contributing to its overall activity.
Comparison with Similar Compounds
Structural and Functional Insights
- Substituent Effects on Bioactivity: Electron-Withdrawing vs. In contrast, ethoxymethyl and methoxy groups (target compound) are electron-donating, which may reduce reactivity but improve metabolic stability . Steric and Solubility Considerations: Bulky groups like cyclopentyloxy (MFCD01314194) or pyrazolylmethyl (MFCD06801406) decrease aqueous solubility but may enhance selectivity for hydrophobic binding pockets .
- Chalcone-Inspired SAR Trends: highlights that non-piperazine chalcones with halogen or hydroxyl substitutions exhibit lower IC₅₀ values (e.g., cardamonin, IC₅₀ = 4.35 μM). The absence of such groups in the target compound suggests it may have weaker inhibitory potency against similar targets .
Physicochemical Properties
- Melting Points : Analogs with rigid substituents (e.g., sc-343714 at ~150–152°C) exhibit higher melting points than flexible derivatives like the target compound (predicted <150°C) .
- Solubility: The ethoxymethyl group in the target compound likely improves solubility in ethanol or dichloromethane compared to polar sulfonamide derivatives .
Biological Activity
(2E)-3-[3-(Ethoxymethyl)-4-methoxyphenyl]-acrylic acid is an organic compound with a unique structure that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Overview of the Compound
The compound is characterized by an ethoxymethyl group and a methoxy group attached to a phenyl ring, linked to an acrylic acid moiety. Its chemical formula is and it has a CAS number of 893733-51-2. The structural features suggest that it may interact with various biological targets, making it a candidate for further investigation in drug development.
The biological activity of this compound is believed to be influenced by its structural components:
- Ethoxymethyl Group : This moiety may enhance lipophilicity, improving membrane permeability and bioavailability.
- Methoxy Group : Known for its electron-donating properties, this group can affect the compound's interaction with receptors and enzymes.
- Acrylic Acid Moiety : The presence of this functional group allows for potential covalent interactions with biological molecules, which may modulate enzyme activity or receptor signaling pathways.
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. Compounds with methoxy and acrylic functionalities have been documented to inhibit cancer cell proliferation through mechanisms such as:
- Induction of apoptosis
- Inhibition of angiogenesis
- Disruption of cell cycle progression
These mechanisms are often mediated through interactions with signaling pathways involved in cell growth and survival .
Case Studies and Research Findings
- In Vitro Studies : A study investigating the biological activity of similar compounds found that methoxyacrylate derivatives significantly inhibited the growth of cancer cell lines. The study highlighted the importance of substituent groups in modulating activity, suggesting that this compound could exhibit similar effects due to its unique structure .
- Mechanistic Insights : Another research effort focused on the interaction of methoxy-substituted compounds with mitochondrial targets. The findings indicated that these compounds could disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis in cancer cells . This mechanism may also apply to this compound.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (2E)-3-[3-(Methoxymethyl)-4-methoxyphenyl]-acrylic acid | Methoxymethyl instead of ethoxymethyl | Antimicrobial, anticancer |
| (2E)-3-[3-(Ethoxymethyl)-4-hydroxyphenyl]-acrylic acid | Hydroxy group instead of methoxy | Antioxidant properties |
| (2E)-3-[3-(Ethoxymethyl)-4-methoxyphenyl]-propionic acid | Propionic acid instead of acrylic | Anti-inflammatory effects |
This table illustrates how variations in substituent groups can influence the biological activities of structurally similar compounds.
Q & A
Q. What are the established synthetic routes for (2E)-3-[3-(Ethoxymethyl)-4-methoxyphenyl]-acrylic acid, and how do reaction conditions influence yield?
The synthesis of acrylic acid derivatives often employs coupling reactions or catalytic protocols. For example, CO₂/C₂H₄ coupling using NaOtBu as a base can achieve yields up to 90% under mild conditions (25°C, 0.25 h). Catalysts like NaHMDS also show high efficiency (87% yield). Reaction optimization should consider base strength, temperature, and time, as demonstrated in comparative studies using methoxy- and ethoxy-substituted precursors . Characterization via NMR and HPLC is critical to confirm purity and stereochemistry.
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry and supramolecular interactions, as shown in studies of structurally similar (E)-3-(pyridin-4-yl)acrylic acid (CCDC 2341592) . FT-IR and ¹H/¹³C NMR are essential for functional group identification, while mass spectrometry validates molecular weight. For polymorph analysis, differential scanning calorimetry (DSC) and powder XRD are recommended .
Q. What preliminary biological screening data exist for this compound, and how should researchers validate these findings?
Early studies on analogous compounds, such as (E)-3-(4-methoxyphenyl)acrylic acid, reveal α-glucosidase inhibition (IC₅₀ ~15 µM) and hepatoprotective effects in vitro. Researchers should replicate assays using standardized protocols (e.g., pNPG hydrolysis for α-glucosidase) and include positive controls like acarbose. Dose-response curves and cytotoxicity assessments (e.g., MTT assays) are critical to distinguish specific activity from nonspecific effects .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s bioactivity?
Molecular docking studies (e.g., AutoDock Vina) can predict binding modes to targets like α-glucosidase or bacterial sortases. For instance, the ethoxymethyl group may enhance hydrophobic interactions in enzyme active sites, as seen in furyl- and thienyl-acrylic acid derivatives . MD simulations (>100 ns) further assess binding stability. QSAR models incorporating substituent electronic parameters (Hammett σ) can refine potency predictions .
Q. What strategies resolve contradictions in reported biological activity data across studies?
Discrepancies often arise from assay variability (e.g., enzyme source, substrate concentration). A meta-analysis of IC₅₀ values for similar compounds (e.g., chalcones vs. acrylic acids) suggests structure-activity relationships (SAR) depend on substituent electronegativity and π-π stacking capacity. Researchers should validate findings using orthogonal assays (e.g., SPR for binding affinity) and cross-reference crystallographic data to confirm target engagement .
Q. What catalytic systems improve the enantioselective synthesis of this compound?
Chiral ligands like BINAP or Salen complexes, paired with transition metals (e.g., Pd or Ru), can enhance stereocontrol. For example, Ru(II)-catalyzed asymmetric hydrogenation of α,β-unsaturated precursors achieves >90% ee in related systems. Solvent polarity (e.g., THF vs. MeCN) and additives (e.g., NaOArF) also modulate selectivity, as demonstrated in CO₂ fixation studies .
Methodological Considerations
Q. How should researchers design stability studies for this compound under physiological conditions?
- pH Stability : Perform HPLC monitoring at pH 2–8 (simulating GI tract conditions) over 24–72 h.
- Thermal Stability : Use TGA/DSC to identify decomposition thresholds (e.g., >150°C for acrylic acid derivatives).
- Light Sensitivity : Conduct accelerated degradation studies under UV/visible light (ICH Q1B guidelines) .
Q. What advanced analytical techniques quantify trace impurities in synthesized batches?
UPLC-MS/MS with a C18 column (1.7 µm particles) achieves ppm-level detection of byproducts like unreacted aldehydes. Isotopic labeling (e.g., ¹³C-acrylic acid) aids in tracking degradation pathways. For chiral purity, chiral stationary phases (e.g., Chiralpak AD-H) are essential .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
